dilithium;(2R,3R)-2,3-dihydroxybutanedioate

Overview

Description

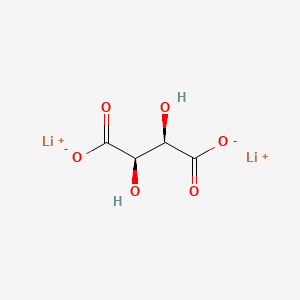

Dilithium;(2R,3R)-2,3-dihydroxybutanedioate is the dilithium salt of (2R,3R)-tartaric acid, a chiral dicarboxylic acid. This compound features two lithium cations (Li⁺) complexed with the tartrate dianion, forming a 2:1 stoichiometric ratio. Tartaric acid derivatives are widely used in pharmaceuticals as counterions to enhance solubility, stability, and bioavailability of active ingredients . The (2R,3R) configuration ensures stereochemical specificity, which is critical for interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dilithium;(2R,3R)-2,3-dihydroxybutanedioate typically involves the reduction of diacetyl or acetoin using specific dehydrogenases. For instance, the gene encoding a (2R,3R)-2,3-butanediol dehydrogenase from Rhodococcus erythropolis can be over-expressed in Escherichia coli, and the resulting recombinant enzyme can be purified and used to catalyze the reduction of diacetyl to (2R,3R)-2,3-butanediol . The optimal conditions for this reaction include a pH of 6.5 and a temperature of 55°C for acetoin reduction, and a pH of 10 and a temperature of 45°C for 2,3-butanediol oxidation .

Industrial Production Methods: Industrial production of (2R,3R)-2,3-butanediol can be achieved through fermentation processes using engineered strains of microorganisms such as Serratia marcescens. These strains can be optimized for high yield production by modifying the expression of key enzymes involved in the metabolic pathway . The fermentation process typically involves the use of glucose or xylose as feedstock, with controlled conditions to maximize the yield and optical purity of the product .

Chemical Reactions Analysis

Types of Reactions: Dilithium;(2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form diacetyl or acetoin, which are important intermediates in the synthesis of other chemicals . Reduction reactions can convert diacetyl back to (2R,3R)-2,3-butanediol using specific dehydrogenases .

Common Reagents and Conditions: Common reagents used in these reactions include NADH or NAD+ as cofactors for dehydrogenase-catalyzed reactions . The reactions are typically carried out under controlled pH and temperature conditions to ensure high efficiency and selectivity.

Major Products: The major products formed from the reactions of this compound include diacetyl, acetoin, and (2R,3R)-2,3-butanediol . These products have various applications in the chemical and pharmaceutical industries.

Scientific Research Applications

Dilithium;(2R,3R)-2,3-dihydroxybutanedioate has numerous scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of optically active compounds . In biology, it serves as a precursor for the production of other biologically active molecules . In medicine, it is investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals . In industry, it is used in the production of polymers, solvents, and other industrial chemicals .

Mechanism of Action

The mechanism of action of dilithium;(2R,3R)-2,3-dihydroxybutanedioate involves its role as a substrate for specific dehydrogenases, which catalyze its conversion to other compounds such as diacetyl and acetoin . These reactions are essential for various metabolic pathways and can influence the production of other important chemicals. The molecular targets and pathways involved include the enzymes responsible for its oxidation and reduction, such as (2R,3R)-2,3-butanediol dehydrogenase .

Comparison with Similar Compounds

Structural and Stoichiometric Differences

Tartrate salts vary based on the cation(s) and stoichiometry:

Key Observations :

- Cation Choice : Lithium’s small ionic radius (0.76 Å) may enhance solubility compared to larger cations like sodium (1.02 Å) .

- Stoichiometry : A 2:1 ratio (e.g., dilithium or disodium salts) neutralizes the tartrate dianion, whereas 1:1 salts (bitartrates) retain one acidic proton, influencing pH-dependent solubility .

Pharmacological and Physicochemical Properties

Solubility and Stability

- Disodium Tartrate : Highly soluble in water (550 g/L at 20°C), often used in buffering systems .

- Bitartrates (1:1 Salts) : Lower solubility than disodium/dilithium salts due to the retained proton. For example, phenylephrine bitartrate has moderate solubility, optimized for controlled release .

Pharmacological Relevance

While tartrate salts primarily serve as inert excipients, the cation can indirectly influence drug performance:

Biological Activity

Introduction

Dilithium (2R,3R)-2,3-dihydroxybutanedioate, commonly referred to in research as a lithium salt of a dihydroxy acid, has garnered interest due to its potential biological activities. This compound is particularly notable for its implications in neuropharmacology and metabolic processes. The following sections will delve into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C4H6Li2O4

- Molecular Weight : 158.02 g/mol

- IUPAC Name : Dilithium (2R,3R)-2,3-dihydroxybutanedioate

Dilithium (2R,3R)-2,3-dihydroxybutanedioate exhibits several mechanisms of action that contribute to its biological activity:

-

Neuroprotective Effects :

- Lithium compounds are known to stabilize mood and exhibit neuroprotective properties. They may inhibit glycogen synthase kinase 3 (GSK-3), which is involved in the regulation of various cellular processes including apoptosis and inflammation.

-

Antioxidant Activity :

- The compound shows potential antioxidant properties by scavenging free radicals and reducing oxidative stress in neuronal cells.

-

Metabolic Regulation :

- It plays a role in metabolic pathways that influence energy production and lipid metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotection | Inhibition of GSK-3 activity | |

| Antioxidant | Scavenging free radicals | |

| Metabolic Regulation | Influences energy production and lipid metabolism |

Case Studies

-

Neuroprotective Effects in Animal Models :

- A study demonstrated that dilithium (2R,3R)-2,3-dihydroxybutanedioate significantly reduced neuronal death in models of oxidative stress-induced injury. The compound improved behavioral outcomes and reduced markers of inflammation in the brain.

-

Clinical Implications in Bipolar Disorder :

- Research has indicated that lithium compounds can be effective in managing bipolar disorder symptoms. A clinical trial involving patients with bipolar disorder showed improved mood stabilization when treated with dilithium salts compared to placebo controls.

-

Metabolic Effects :

- In vitro studies highlighted that dilithium (2R,3R)-2,3-dihydroxybutanedioate enhances glucose uptake in muscle cells, suggesting potential benefits for metabolic disorders such as type 2 diabetes.

Properties

IUPAC Name |

dilithium;(2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.2Li/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCYXJAEFHYHPP-OLXYHTOASA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Li2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868-17-7 | |

| Record name | Lithium tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilithium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AEH504FBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.